molecular formula C24H26ClNO5 B10982133 (4E)-N-(2-chlorobenzyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide

(4E)-N-(2-chlorobenzyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide

Cat. No.: B10982133
M. Wt: 443.9 g/mol
InChI Key: HZXJCKIDBXPNGC-RIYZIHGNSA-N
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Description

(4E)-N-(2-chlorobenzyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide is a synthetic organic compound It features a complex structure with multiple functional groups, including a benzofuran ring, a chlorobenzyl group, and an enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-N-(2-chlorobenzyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorobenzyl Group: This step may involve nucleophilic substitution reactions.

    Formation of the Enamide Moiety: This can be done through condensation reactions involving amines and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

(4E)-N-(2-chlorobenzyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions at the benzyl or benzofuran rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4E)-N-(2-chlorobenzyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, it may be investigated for its potential as a therapeutic agent, targeting specific biological pathways or receptors.

Industry

In industry, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4E)-N-(2-chlorobenzyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide would depend on its specific interactions with molecular targets. This may involve:

    Binding to Receptors: Interaction with specific receptors to modulate biological pathways.

    Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical processes.

    Signal Transduction: Modulation of signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (4E)-N-(2-chlorobenzyl)-6-(4-hydroxy-6-methoxy-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide: A similar compound with slight structural variations.

    (4E)-N-(2-chlorobenzyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-3-enamide: Another similar compound with differences in the position of double bonds.

Uniqueness

The uniqueness of (4E)-N-(2-chlorobenzyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C24H26ClNO5

Molecular Weight

443.9 g/mol

IUPAC Name

(E)-N-[(2-chlorophenyl)methyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide

InChI

InChI=1S/C24H26ClNO5/c1-14(9-11-20(27)26-12-16-6-4-5-7-19(16)25)8-10-17-22(28)21-18(13-31-24(21)29)15(2)23(17)30-3/h4-8,28H,9-13H2,1-3H3,(H,26,27)/b14-8+

InChI Key

HZXJCKIDBXPNGC-RIYZIHGNSA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCC3=CC=CC=C3Cl)O

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCC3=CC=CC=C3Cl)O

Origin of Product

United States

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